Esaxerenone MR Binding Affinity: 262-Fold Higher Potency vs. Eplerenone and 18-Fold vs. Spironolactone
Esaxerenone demonstrates the highest MR binding affinity among clinically available MRAs. In direct comparative radioligand binding assays, esaxerenone inhibits aldosterone-induced transcriptional activation of the human MR with an IC50 of 3.7 nM [1]. This represents a 262-fold higher potency relative to eplerenone (IC50 = 970 nM) and an 18-fold higher potency relative to spironolactone (IC50 = 66 nM) [1]. Esaxerenone also exhibits the highest selectivity profile, with IC50 values >5,000 nM for glucocorticoid, androgen, and progesterone receptors compared to spironolactone, which shows significant cross-reactivity with AR (IC50 = 640 nM) and PR (IC50 = 180 nM) [1].
| Evidence Dimension | Mineralocorticoid receptor binding affinity (inhibition of aldosterone-induced transcriptional activation) |
|---|---|
| Target Compound Data | IC50 = 3.7 nM |
| Comparator Or Baseline | Spironolactone IC50 = 66 nM; Eplerenone IC50 = 970 nM |
| Quantified Difference | 18-fold more potent vs. spironolactone; 262-fold more potent vs. eplerenone |
| Conditions | Human mineralocorticoid receptor transcriptional activation assay |
Why This Matters
Higher MR binding affinity enables effective target engagement at lower doses, potentially reducing off-target effects and enabling flexible dosing regimens for experimental applications.
- [1] PMC9300503. Table 1: Comparison of mineralocorticoid receptor antagonists (IC50 values for MR, GR, AR, PR). National Center for Biotechnology Information, 2022. View Source
